molecular formula C13H16O2 B018105 4-(Tert-butyl)cinnamic acid CAS No. 1208-65-7

4-(Tert-butyl)cinnamic acid

Cat. No. B018105
CAS RN: 1208-65-7
M. Wt: 204.26 g/mol
InChI Key: QFSPZKLJQZSLQU-RMKNXTFCSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Tert-butyl)cinnamic acid involves the reaction of tert-butyllithium with substituted cinnamic acids at low temperatures, leading to mixtures of 1,4- and 1,3-addition products. The nature of the substituents on the cinnamic acid influences the outcome of the reaction, with electron-donating and electron-withdrawing groups favoring 1,4- and 1,3-additions, respectively (Aurell et al., 1999).

Molecular Structure Analysis

The molecular structure of derivatives of 4-(Tert-butyl)cinnamic acid has been elucidated using various spectroscopic techniques. For example, the structure of 4-tert-butyl-π-(tricarbonylchromium)benzoic acid, a related compound, has been determined through three-dimensional X-ray data, revealing a conformation that departs from perfect staggering by about seven degrees (Meurs & Koningsveld, 1974).

Chemical Reactions and Properties

The tert-butyl group in 4-(Tert-butyl)cinnamic acid activates the imines for the addition of various classes of nucleophiles and serves as a powerful chiral directing group. This activation facilitates the synthesis of a wide range of highly enantioenriched amines (Ellman et al., 2002).

Physical Properties Analysis

The physical properties of compounds related to 4-(Tert-butyl)cinnamic acid, such as their solubility and crystalline structure, have been studied extensively. For instance, the self-assembly directed by NH⋅⋅⋅O hydrogen bonding in derivatives of 4-tert-butylbenzoic acid results in layered molecular arrays with unique structural characteristics (Armstrong et al., 2002).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability of 4-(Tert-butyl)cinnamic acid derivatives, can be influenced by the tert-butyl group. For example, the reaction mechanism and regioselectivity of the addition of tert-butyllithium to cinnamic acid are subject to the electronic effects of substituents and reaction conditions (Aurell et al., 2001).

Scientific Research Applications

Antioxidant and Hypolipidemic Activities

  • Scientific Field : Pharmacology
  • Summary of Application : Cinnamic acid derivatives, including 4-(Tert-butyl)cinnamic acid, have been found to have antioxidant and hypolipidemic activities . These compounds have been evaluated for their ability to inhibit rat hepatic microsomal membrane lipid peroxidation and interact with the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) .
  • Methods of Application : The cinnamic acid derivatives were esterified or amidated with various moieties, bearing different biological activities, and then evaluated .
  • Results : The majority of the obtained compounds demonstrated considerable radical scavenging and antioxidant action, with a parallel decrease in Triton-induced hyperlipidemia in rats . The (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid derivative with morpholine and 4-methylpiperidine significantly decreased triglycerides and total cholesterol in the plasma of hyperlipidemic rats .

Treatment of Chronic and Infectious Diseases

  • Scientific Field : Medicine
  • Summary of Application : Cinnamic acid derivatives have been reported to be effective in treating chronic or infectious diseases . They have been found to exhibit antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties .
  • Methods of Application : The nature of the substituents incorporated into cinnamic acid plays a huge role in either enhancing or decreasing the biological efficacy of the synthesized cinnamic acid derivatives .
  • Results : Some of the derivatives have been reported to be more effective when compared to the standard drugs used to treat chronic or infectious diseases in vitro .

Antioxidant Activity in Polypropylene

  • Scientific Field : Polymer Science
  • Summary of Application : Cinnamic acid derivatives have been used as antioxidants in polypropylene . These antioxidants from natural resources are an attractive research area, as petroleum-based products can be replaced in polymer stabilization .
  • Methods of Application : Novel esters based on the p-hydroxycinnamic acids p-coumaric acid, ferulic acid and sinapic acid were synthesized and their structure properties relationships were investigated .
  • Results : The sinapic acid derivative provides a processing stability of polypropylene being superior to the commercial state-of-the-art stabilizer octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate .

Anticancer Activity

  • Scientific Field : Oncology
  • Summary of Application : Cinnamic acid derivatives have been reported to have anticancer effects and are effective against a wide range of cancers such as breast, colon, lung, etc . Antiproliferative activity of cinnamic derivatives against tumors has been reported .
  • Methods of Application : The nature of the substituents incorporated into cinnamic acid plays a huge role in either enhancing or decreasing the biological efficacy of the synthesized cinnamic acid derivatives .
  • Results : Some of the derivatives have been reported to be more effective when compared to the standard drugs used to treat chronic or infectious diseases in vitro .

Treatment of Neurological Disorders

  • Scientific Field : Neurology
  • Summary of Application : Cinnamic acid derivatives have been reported to exhibit neuroprotective properties .
  • Methods of Application : The nature of the substituents incorporated into cinnamic acid plays a huge role in either enhancing or decreasing the biological efficacy of the synthesized cinnamic acid derivatives .
  • Results : Some of the derivatives have been reported to be more effective when compared to the standard drugs used to treat neurological disorders in vitro .

Safety And Hazards

4-(Tert-butyl)cinnamic acid is classified as an irritant . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-13(2,3)11-7-4-10(5-8-11)6-9-12(14)15/h4-9H,1-3H3,(H,14,15)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSPZKLJQZSLQU-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tert-butyl)cinnamic acid

Synthesis routes and methods

Procedure details

A 3 L one neck flask fit with a reflux condenser, magnetic stirrer, and nitrogen inlet was charged with p-t-butylbenzaldehyde (145.5 g, 0.90 mol), acetic anhydride (106 mL, 1.12 mol), and sodium acetate (7.36 g, 0.90 mol). After refluxing for 48.5 hours the reaction was cooled and water was added slowly to roughly triple the total volume as a yellow solid formed. The solids were filtered and washed with water (200 mL), reslurried in water and refiltered and washed again with water (750 mL total). The product was partially dried in the vacuum oven to give 4-t-butlycinnamic acid (248 g). 1HNMR (CD3SOCD3, 500 MHz) mostly trans isomer δ7.58 (d, JAB=8.5 Hz, 2H); 7.54 (d, J=15.5 Hz, 1H); 7.41 (d, JAB=7.5 Hz, 2H); 6.46 (d, J=16.0 Hz, 1H); 1.26 (s, 9H).
[Compound]
Name
one
Quantity
3 L
Type
reactant
Reaction Step One
Quantity
145.5 g
Type
reactant
Reaction Step One
Quantity
106 mL
Type
reactant
Reaction Step One
Quantity
7.36 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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